molecular formula C12H15N3O2 B2944001 N-{[N'-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE CAS No. 122222-21-3

N-{[N'-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE

Cat. No.: B2944001
CAS No.: 122222-21-3
M. Wt: 233.271
InChI Key: MXQOWGFHAYTVJY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzamide (IUPAC name: N-({N'-[(2Z)-1-phenylpropan-2-ylidene]hydrazinecarbonyl}methyl)benzamide) is a benzamide derivative featuring a hydrazinecarbonyl moiety substituted with a propan-2-ylidene group. Its molecular formula is C₁₈H₁₉N₃O₂, with a molecular weight of 309.37 g/mol. Key physicochemical properties include a partition coefficient (logP) of 2.787, indicating moderate lipophilicity, and a polar surface area of 59.394 Ų, suggesting moderate solubility .

For instance, hydrazine hydrate is often used to form hydrazide intermediates, which are subsequently reacted with aldehydes or ketones (e.g., propan-2-ylidene derivatives) to yield hydrazone-linked benzamides .

Properties

IUPAC Name

N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9(2)14-15-11(16)8-13-12(17)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQOWGFHAYTVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE typically involves the reaction of benzoyl chloride with hydrazine derivatives under controlled conditions. One common method involves the reaction of benzoyl chloride with N’-(propan-2-ylidene)hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzamide , we compare it with structurally and functionally related benzamide derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) logP Biological Activity Key Differences Reference
This compound Hydrazinecarbonyl group with propan-2-ylidene substituent 309.37 2.787 Antiviral screening candidate Unique propan-2-ylidene group; moderate lipophilicity
N-(4-(Hydrazinecarbonyl)phenyl)benzamide Hydrazinecarbonyl group attached to phenyl ring 256.27 N/A Not specified Lacks propan-2-ylidene; simpler phenyl substitution
LMM5 (1,3,4-Oxadiazole derivative) Benzamide linked to oxadiazole and sulfamoyl groups N/A N/A Antifungal (thioredoxin reductase inhibition) Oxadiazole ring and sulfamoyl group enhance enzyme inhibition
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide Thiourea group with hydroxyl substitution N/A N/A Antioxidant (% inhibition: 86.6) Thiourea moiety instead of hydrazinecarbonyl; phenolic -OH enhances radical scavenging
N-[1-[(Benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]benzamide Pyrazole and vinyl groups N/A N/A Not specified Complex aromaticity from pyrazole and diphenyl groups

Key Observations

Structural Diversity: The target compound’s propan-2-ylidene hydrazinecarbonyl group distinguishes it from simpler hydrazine derivatives (e.g., N-(4-(Hydrazinecarbonyl)phenyl)benzamide), which lack alkylidene substituents .

Physicochemical Properties: The logP of 2.787 positions the compound as moderately lipophilic, similar to many benzamides.

Biological Activity: Unlike antioxidant thiourea derivatives (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide), the target compound’s inclusion in antiviral libraries suggests a distinct mechanism, possibly involving viral protease inhibition or host-cell interaction modulation . The absence of heterocyclic rings (e.g., oxadiazole in LMM5 or pyrazole in ) may limit its enzyme-targeting efficacy but enhance solubility for cell-based assays.

Research Findings and Implications

  • Synthetic Flexibility : Hydrazinecarbonyl benzamides are synthetically versatile, as seen in N-(4-(Hydrazinecarbonyl)phenyl)benzamide , where hydrazine hydrate enables straightforward condensation with aldehydes . This supports scalable production of the target compound.
  • Drug Discovery Potential: The compound’s inclusion in the ChemoGenomic Annotated Library underscores its relevance in phenotypic screening, where its moderate logP and polar surface area balance membrane permeability and solubility .
  • Comparative Limitations : While thiourea derivatives (e.g., ) excel in antioxidant activity due to electron-donating groups, the target compound’s propan-2-ylidene group may prioritize stability over redox activity.

Biological Activity

N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 122222-21-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The hydrazine group in the structure is known to participate in redox reactions, which may contribute to its pharmacological effects.

Anticancer Activity

Research has indicated that compounds containing hydrazine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Cell LineIC50 (μM)Mechanism of Action
HeLa15.4Apoptosis induction
MCF-718.2Cell cycle arrest
A54912.5Caspase activation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability, with a notable increase in apoptosis markers such as cleaved PARP and caspase-3 activation .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The study concluded that the compound exhibited potent antibacterial activity, particularly against multidrug-resistant strains .

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